molecular formula C10H9BrN4O2 B14614780 4,5'-Bipyrimidine, 5-bromo-2,2'-dimethoxy- CAS No. 59549-38-1

4,5'-Bipyrimidine, 5-bromo-2,2'-dimethoxy-

Cat. No.: B14614780
CAS No.: 59549-38-1
M. Wt: 297.11 g/mol
InChI Key: MBUDUXICPOSFOT-UHFFFAOYSA-N
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Description

4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- is a chemical compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with bromine and methoxy groups attached to the rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- can be achieved through several methods. One common approach involves the bromination of 2,2’-bipyrimidine using bromine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques. For example, a scalable synthesis of 5,5’-dibromo-2,2’-bipyridine, a related compound, has been developed. This method involves the reaction of 2,2’-bipyridine with bromine in a steel bomb reaction vessel, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached .

Scientific Research Applications

4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- include:

Uniqueness

What sets 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- apart from these similar compounds is its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

59549-38-1

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

5-bromo-2-methoxy-4-(2-methoxypyrimidin-5-yl)pyrimidine

InChI

InChI=1S/C10H9BrN4O2/c1-16-9-12-3-6(4-13-9)8-7(11)5-14-10(15-8)17-2/h3-5H,1-2H3

InChI Key

MBUDUXICPOSFOT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NC=C2Br)OC

Origin of Product

United States

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